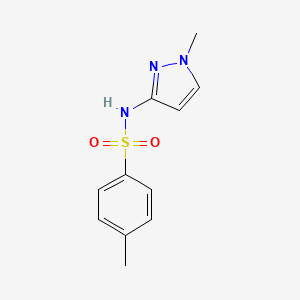![molecular formula C21H18FN5O B10947101 N-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947101.png)
N-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of N-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
N-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential as a fluorescent probe for bioimaging applications.
Medicine: It has shown promise as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of organic light-emitting devices (OLEDs) due to its photophysical properties
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as kinases, which play a crucial role in cell signaling pathways. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis. In bioimaging, the compound’s fluorescent properties allow it to bind to specific cellular components, enabling visualization under a microscope .
Comparison with Similar Compounds
N-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and physical properties. The presence of the dimethylamino and fluorophenyl groups in this compound enhances its photophysical properties and makes it a more effective fluorescent probe compared to its analogs .
Properties
Molecular Formula |
C21H18FN5O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H18FN5O/c1-26(2)17-9-7-16(8-10-17)24-21(28)18-13-20-23-12-11-19(27(20)25-18)14-3-5-15(22)6-4-14/h3-13H,1-2H3,(H,24,28) |
InChI Key |
BZQLHWRZVKYXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-13-acetyl-2-({5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10947022.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10947031.png)
![2-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947033.png)
![N'-[(E)-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-methylpropanehydrazide](/img/structure/B10947034.png)
![2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10947037.png)

![N-benzyl-2-{[3-cyano-6-(heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B10947047.png)
![2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B10947057.png)
![{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10947062.png)
![3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10947070.png)
![6-Tert-butyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10947073.png)
![methyl 2-[({1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10947079.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B10947092.png)

